5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid

Descripción

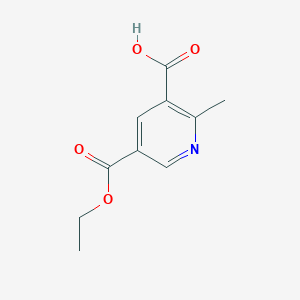

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid is a pyridine derivative featuring an ethoxycarbonyl (-COOEt) group at the 5-position and a methyl (-CH₃) substituent at the 2-position, alongside a carboxylic acid (-COOH) moiety at the 3-position.

Propiedades

IUPAC Name |

5-ethoxycarbonyl-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(14)7-4-8(9(12)13)6(2)11-5-7/h4-5H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQHZKSFFAUENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid (CAS No. 936801-41-1) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 209.2 g/mol. Its structure features a pyridine ring substituted with an ethoxycarbonyl group and a methyl group, which contributes to its biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Streptococcus agalactiae | 75 µM |

| Staphylococcus aureus | 100 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The compound's mechanism involves modulation of signaling pathways associated with inflammation, potentially making it useful for treating conditions like arthritis and inflammatory bowel disease.

3. Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. A recent study highlighted its effectiveness in inhibiting the growth of specific cancer cells, demonstrating an IC50 value in the low micromolar range, which indicates significant potency against cancer cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It can interact with receptors that mediate inflammatory responses, thereby reducing inflammation.

- Induction of Apoptosis : The activation of apoptotic pathways suggests that it can promote programmed cell death in malignant cells.

Case Studies

Several case studies have illustrated the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, showcasing its potential as a therapeutic agent against bacterial infections.

- Inflammation Models : In a murine model of colitis, treatment with the compound led to decreased levels of inflammatory markers and improved histological scores compared to untreated controls.

- Cancer Treatment : In vitro studies using human cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis rates.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their anticoagulant properties, showcasing its potential in drug development. The compound's ability to participate in various chemical reactions makes it a valuable building block for synthesizing complex molecules.

Agrochemical Research

The compound has also been investigated for its potential use in agrochemicals. Studies suggest that derivatives of this compound may exhibit herbicidal or pesticidal properties, making it a candidate for developing new agricultural products . The exploration of its derivatives in this field indicates a growing interest in sustainable agricultural practices.

Material Science

In material science, this compound is utilized in the development of new polymers and materials. Its chemical structure allows it to be incorporated into polymer chains, potentially enhancing the properties of the resulting materials, such as thermal stability and mechanical strength .

Case Study 1: Anticoagulant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anticoagulant activity. The research involved synthesizing a series of derivatives and evaluating their efficacy using standard coagulation assays. The results indicated that certain modifications to the compound's structure could enhance its therapeutic potential, paving the way for future drug development.

Case Study 2: Herbicidal Properties

In another study focused on agrochemicals, researchers synthesized several derivatives of this compound and tested them against common agricultural pests. The findings revealed that some derivatives displayed promising herbicidal activity, suggesting that they could be developed into effective herbicides for crop protection .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anticoagulants | Significant anticoagulant activity observed |

| Agrochemical Development | Potential herbicides or pesticides | Promising herbicidal activity in certain derivatives |

| Material Science | Incorporation into polymers | Enhanced thermal stability and mechanical strength |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 5-(ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid with structurally related pyridinecarboxylic acids and heterocyclic derivatives, emphasizing substituent effects, reactivity, and applications.

Structural Analogues in the Pyridinecarboxylic Acid Family

Key Observations:

- Substituent Effects: The ethoxycarbonyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., -Cl, -CN) . Methyl groups (e.g., 2-CH₃) enhance metabolic stability but may reduce solubility . Chlorine and cyano groups promote electrophilic reactivity, facilitating cross-coupling or substitution reactions .

- Reactivity :

Heterocyclic Derivatives with Similar Functionalization

Key Observations:

- Pyridine vs. Pyrrole : Pyridine derivatives exhibit greater aromatic stability and basicity compared to pyrrole analogs, influencing their binding affinity in drug design .

- Redox-Active Groups: Thioxo and cyano substituents (e.g., in dihydropyridines) enable unique reactivity profiles, such as radical scavenging or enzyme inhibition .

Spectroscopic and Analytical Data

- HRESIMS: Analogs like 3-(ethoxycarbonyl)-2-methylenenonanoic acid show precise mass matches (e.g., m/z 229.1082 [M-H]⁻), supporting structural characterization for the target compound .

- Crystallography: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (triclinic crystal system, V = 1875.34 ų) highlights the role of ethoxycarbonyl in stabilizing crystal packing .

Industrial and Pharmaceutical Relevance

Métodos De Preparación

Direct Esterification via Carboxylic Acid Derivatives

Method Overview:

One of the primary methods involves starting from pyridine-3-carboxylic acid derivatives, such as pyridine-3-carboxylic acid or its esters, followed by esterification with ethanol and subsequent functional group modifications.

- Activation of the carboxyl group through conversion to acyl chlorides.

- Reaction with ethanol to form ethyl esters.

- Introduction of the ethoxycarbonyl group via acylation or transesterification.

Research Findings:

A notable process involves converting pyridine-3-carboxylic acid to its acyl chloride using thionyl chloride, then reacting with ethanol to form ethyl 3-carboxypyridine-2-ethyl ester. This ester can then be selectively functionalized at the 5-position through electrophilic substitution or directed lithiation.

Data Table 1: Typical Conditions for Esterification

| Step | Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Acid to acyl chloride | Thionyl chloride | None | Reflux (~70°C) | 1 hour | 85-90 |

| Esterification | Ethanol | None | Reflux (~78°C) | 4-6 hours | 70-80 |

Halogenation and Subsequent Nucleophilic Substitution

Method Overview:

Halogenation at the 2- or 3-position of pyridine rings facilitates subsequent substitution reactions. For instance, chlorination of pyridine derivatives followed by nucleophilic substitution with ethoxycarbonyl groups.

Research Findings:

According to patent EP0820986A1, reacting 2,3-dihalopyridines with carbon monoxide under high pressure (100-250°C, 1-200 bar) yields pyridine carboxylic acid esters. This method allows for selective introduction of ester groups at specific positions.

Data Table 2: Halogenation and Carboxylation

| Starting Material | Halogenation Conditions | Carboxylation Conditions | Yield (%) |

|---|---|---|---|

| 2,3-Dichloropyridine | Cl2, reflux | CO, high pressure | 60-75 |

Note: This method is advantageous for regioselective synthesis of substituted pyridines, including the target compound.

Multi-Step Synthesis via Cyclization and Functional Group Transformation

Method Overview:

A multi-step approach involves initial synthesis of pyridine derivatives with suitable substituents, followed by cyclization and subsequent functionalization at the 3-position.

Research Findings:

In a process outlined in EP0372654A2, the synthesis involves reacting cyanoacetic acid esters with chlorinated pyridines in the presence of solvents like dichloromethane, followed by cyclization and esterification steps.

Data Table 3: Multi-step Synthesis

| Step | Reagents | Conditions | Purification | Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution | Cyanoacetic ester | Reflux, solvent | Crystallization | 65-70 |

| Cyclization | Acid chlorides | Reflux | Distillation | 55-60 |

Specific Synthesis of 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic Acid

Based on the detailed procedures from recent patents and research articles, a representative synthesis involves:

- Starting from 2-methylpyridine-3-carboxylic acid.

- Conversion to the corresponding acyl chloride using thionyl chloride.

- Reaction with ethanol to form the ethyl ester.

- Selective introduction of the ethoxycarbonyl group at the 5-position via electrophilic substitution or directed lithiation.

- Final oxidation or functionalization to introduce the carboxylic acid group at the 3-position.

1. 2-Methylpyridine-3-carboxylic acid + SOCl2 → 2-Methylpyridine-3-carbonyl chloride

2. Reaction with ethanol → Ethyl 2-methylpyridine-3-carboxylate

3. Electrophilic substitution at the 5-position → 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylate

4. Hydrolysis or oxidation → this compound

Notes on Optimization and Analytical Monitoring

- Reaction temperature and pressure are critical for regioselectivity and yield.

- Analytical techniques such as chromatography and NMR are used to monitor reaction progress.

- Purification often involves recrystallization, distillation, or chromatography.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-(Ethoxycarbonyl)-2-methylpyridine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare 2-methylpyridine-3-carboxylic acid via oxidation of a methylpyridine precursor. For example, 5-methoxy-2-methylpyridine can be oxidized using potassium permanganate (KMnO₄) under alkaline, high-temperature conditions (90–95°C) to yield the corresponding carboxylic acid .

- Step 2 : Introduce the ethoxycarbonyl group at the 5-position. This may involve halogenation (e.g., bromination) followed by nucleophilic substitution with ethyl chloroformate or cross-coupling using palladium catalysis (e.g., Suzuki-Miyaura with a boronic ester). Evidence from fluorinated pyridine analogs suggests halogen displacement is feasible for functionalizing pyridine rings .

- Optimization : Adjust KMnO₄ stoichiometry, reaction temperature, and solvent polarity to improve yield. For example, stepwise addition of KMnO₄ (as in ) minimizes over-oxidation side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect signals for the methyl group (δ ~2.5 ppm, singlet), ethoxy protons (δ ~1.3–1.4 ppm for CH₃ and δ ~4.3–4.4 ppm for CH₂), and aromatic protons (δ ~7.0–9.0 ppm, depending on substitution pattern). Compare with data for 5-methoxypyridine-2-carboxylic acid (δ 3.85 ppm for OCH₃ and δ 8.3 ppm for pyridine protons) .

- ¹³C NMR : Carboxylic acid (δ ~170 ppm), ethoxycarbonyl (δ ~165 ppm for carbonyl, δ ~60–65 ppm for OCH₂), and pyridine carbons (δ ~120–150 ppm).

- IR Spectroscopy : Strong absorption bands for C=O (carboxylic acid: ~1700 cm⁻¹; ethoxycarbonyl: ~1750 cm⁻¹) and O-H (carboxylic acid: ~2500–3000 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₁H₁₁NO₄ (theoretical MW: 221.21 g/mol). Fragmentation patterns should confirm loss of CO₂ (44 Da) from the carboxylic acid group.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethoxycarbonyl and methyl groups in derivatization reactions?

- Steric Effects : The methyl group at the 2-position may hinder electrophilic substitution at adjacent positions. For example, nitration or sulfonation reactions may favor the 4- or 6-positions due to steric blocking .

- Electronic Effects : The electron-withdrawing ethoxycarbonyl group activates the pyridine ring for nucleophilic aromatic substitution (e.g., amination) at the 5-position. Computational studies on similar compounds (e.g., 5-fluoropyridine-3-carboxylic acid) show enhanced electrophilicity at meta/para positions relative to substituents .

- Case Study : In , a triazolopyridine derivative underwent regioselective functionalization at the 8-position due to electronic activation by adjacent substituents.

Q. How can conflicting spectroscopic or chromatographic data be resolved during purity analysis?

- Data Contradiction Example : A lower-than-expected melting point or anomalous HPLC retention time may indicate impurities (e.g., unreacted starting material or over-oxidation byproducts).

- Resolution Strategies :

- HPLC-MS Coupling : Identify impurities via mass fragmentation. For instance, over-oxidation products may show additional oxygen atoms (e.g., dihydroxy derivatives) .

- Recrystallization : Use solvent systems like ethanol/water or ethyl acetate/hexane to isolate the pure compound. reports isolation via copper salt precipitation for similar pyridinecarboxylic acids.

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals to confirm regiochemistry.

Q. What role does this compound play in medicinal chemistry, and how can its analogs be rationally designed?

- Drug Design Context : The compound’s pyridine core and carboxylic acid group make it a candidate for enzyme inhibition (e.g., kinase or protease targets). Analogs in (e.g., 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide) demonstrate bioactivity via hydrogen bonding and hydrophobic interactions.

- Analog Synthesis :

- Replace the ethoxycarbonyl group with bioisosteres like amides or sulfonamides to enhance solubility or binding affinity.

- Introduce halogens (e.g., fluorine) at the 4- or 6-positions to modulate metabolic stability, as seen in fluorinated pyridine derivatives .

Methodological Considerations

- Synthetic Challenges : Ethoxycarbonyl groups may hydrolyze under acidic or basic conditions. Use protective groups (e.g., tert-butyl esters) during oxidation steps to preserve functionality .

- Spectroscopic Pitfalls : Overlapping signals in crowded aromatic regions (δ 7.0–9.0 ppm) can complicate NMR analysis. Employ decoupling experiments or high-field instruments (≥400 MHz) for resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.